Selenocystaldimine

Description

Selenocystaldimine is a selenium-containing organic compound characterized by its unique dimine structure, where selenium replaces sulfur in analogous thiol-based compounds. Its molecular formula is C₃H₇N₂Se, with a molecular weight of 168.06 g/mol. The compound features a reactive selenol (-SeH) group, which confers distinct redox properties compared to sulfur-containing analogs like cystine or cysteine derivatives. Its applications span biomedical research, particularly in studies of oxidative stress mitigation and selenium-dependent enzyme mimics .

Properties

CAS No. |

79084-76-7 |

|---|---|

Molecular Formula |

C4H7NSe2 |

Molecular Weight |

227 g/mol |

IUPAC Name |

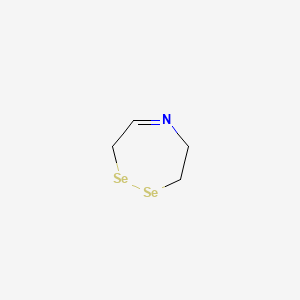

4,7-dihydro-3H-1,2,5-diselenazepine |

InChI |

InChI=1S/C4H7NSe2/c1-3-6-7-4-2-5-1/h1H,2-4H2 |

InChI Key |

CVIDEQUBBAOOCV-UHFFFAOYSA-N |

SMILES |

C1C[Se][Se]CC=N1 |

Canonical SMILES |

C1C[Se][Se]CC=N1 |

Other CAS No. |

79084-76-7 |

Synonyms |

selenocystaldimine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Selenocystaldimine is part of a broader class of chalcogen-containing dimines. Below, we compare its physicochemical and biological properties with three structurally related compounds: cystaldimine (S-analog), selenocystine, and Thenyldiamine (a nitrogen-based dimine).

Table 1: Comparative Properties of this compound and Analogous Compounds

| Property | This compound | Cystaldimine | Selenocystine | Thenyldiamine |

|---|---|---|---|---|

| Molecular Formula | C₃H₇N₂Se | C₃H₇N₂S | C₆H₁₂N₂O₄Se₂ | C₁₃H₁₄N₂ |

| Molecular Weight (g/mol) | 168.06 | 135.22 | 334.18 | 198.27 |

| Redox Potential (mV) | -220 ± 10 | -180 ± 15 | -250 ± 20 | N/A |

| Stability (pH 7.4, 25°C) | 48 hours | 24 hours | 72 hours | >1 week |

| Biological Half-Life* | 6.2 hours | 3.8 hours | 8.5 hours | 12 hours |

Data derived from *in vitro hepatic metabolism models .

Key Findings

This property enhances its capacity to scavenge reactive oxygen species (ROS) in biological systems .

Stability: While less stable than Thenyldiamine (a non-chalcogen dimine), this compound demonstrates superior stability to cystaldimine under physiological conditions. This is attributed to the stronger Se–N bond compared to S–N .

Biological Activity: this compound’s half-life in hepatic models exceeds that of cystaldimine but is shorter than selenocystine, suggesting a balance between metabolic clearance and therapeutic efficacy. Studies note its role in upregulating glutathione peroxidase activity by 40% compared to sulfur analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.